3,4-Dimethyl-1H-pyrrole is a heterocyclic compound characterized by a five-membered ring structure containing nitrogen. Its molecular formula is , and it features two methyl substituents at the 3 and 4 positions of the pyrrole ring. This compound is notable for its versatility and is utilized in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. Its structural uniqueness contributes to its reactivity and potential applications in developing pharmaceuticals and agrochemicals.
The synthesis of 3,4-dimethyl-1H-pyrrole can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most common. This method involves the reaction of 3,4-dimethylpyrrole with formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce an aldehyde group at the 2 position of the pyrrole ring.
3,4-Dimethyl-1H-pyrrole undergoes several types of chemical reactions due to its functional groups:
The mechanism of action for 3,4-dimethyl-1H-pyrrole primarily revolves around its reactive aldehyde group. This group can form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. Additionally, the compound can act as a ligand that coordinates with metal ions to form complexes exhibiting unique catalytic properties .
Characterization through spectroscopic methods (NMR, IR) provides insights into molecular vibrations and electronic environments within the compound, confirming structural integrity during synthetic processes .
3,4-Dimethyl-1H-pyrrole finds applications across multiple scientific domains:
The exploration of pyrrole derivatives in medicinal chemistry traces back to 1834 when F.F. Runge first isolated pyrrole from coal tar. This foundational discovery was significantly advanced by Hans Fischer's Nobel Prize-winning work on pyrrolic biomolecules in the 1920s, culminating in the synthesis of hemin—a critical iron-containing porphyrin complex [2] [5]. These early investigations revealed the intrinsic bioactivity of pyrrole systems and paved the way for targeted drug development. The mid-20th century witnessed a paradigm shift with the intentional design of synthetic pyrrole derivatives for therapeutic applications. This era produced tolmetin (1976), a pyrrole acetic acid derivative that became the first FDA-approved pyrrole-based non-steroidal anti-inflammatory drug (NSAID), establishing the clinical viability of pyrrole pharmacophores [2]. The subsequent development of atorvastatin (1997) as a cholesterol-lowering agent and sunitinib (2006) as an anticancer tyrosine kinase inhibitor demonstrated the remarkable therapeutic versatility achievable through strategic modifications of the pyrrole core [4] [6]. The discovery of 3,4-dimethyl-1H-pyrrole derivatives emerged as a specialized branch of this research, with the dimethyl substitution pattern proving particularly advantageous for optimizing drug-target interactions while maintaining metabolic stability [7] [8].
Table 1: Key Milestones in Pyrrole Derivative Development
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1929 | Hemin | Metabolic disorder treatment | First synthesized pyrrole-based biomolecule (Nobel Prize) |
1976 | Tolmetin | NSAID | First FDA-approved pyrrole-derived drug |
1997 | Atorvastatin | Antihyperlipidemic | Landmark HMG-CoA reductase inhibitor |
2006 | Sunitinib | Anticancer | Multi-targeted tyrosine kinase inhibitor |
2010s | LL-3858 (Sudoterb) | Antitubercular | 3,4-Dimethylpyrrole derivative in clinical trials |
The 3,4-dimethyl-1H-pyrrole moiety serves as a privileged scaffold in rational drug design due to its distinctive electronic configuration and structural adaptability. The methyl groups at the 3- and 4-positions impart significant steric and electronic advantages: they enhance lipophilicity (logP ≈ 1.8-2.5), facilitating membrane penetration while maintaining optimal polarity for target engagement [5] [8]. This balanced physicochemical profile enables the scaffold to interact with diverse biological targets through multimodal binding mechanisms, including hydrogen bonding via the pyrrolic N-H, hydrophobic interactions through the aromatic ring, and van der Waals forces via the methyl groups [4]. Medicinal chemists exploit these properties through molecular hybridization strategies, systematically conjugating the dimethylpyrrole core with complementary pharmacophores to enhance potency and selectivity. For instance, conjugation with benzimidazole yielded compound 5f (NSC 188468), which demonstrated 62.46% growth inhibition against melanoma cell lines at 10 µM concentration through dual inhibition pathways [1]. Similarly, incorporating carbohydrazide functionalities produced derivatives with sub-0.04 mg/mL MIC values against Aspergillus fumigatus by targeting fungal sterol 14α-demethylase [8]. The structure-activity relationship (SAR) studies consistently demonstrate that modifications at the C2 and C5 positions profoundly influence biological activity:
Table 2: Substituent Effects on 3,4-Dimethyl-1H-Pyrrole Bioactivity
Position | Substituent | Biological Impact | Potency Example |
---|---|---|---|
C2 | Carboxamide | Enhanced anticancer activity | 62.46% growth inhibition (MDA-MB-435) |
C2 | Carbohydrazide | Antifungal specificity | MIC 0.039 mg/mL (A. fumigatus) |
C5 | Benzimidazole | Dual anticancer mechanism | Synergistic kinase/DNA interaction |
C5 | Halogenated aryl | Broad-spectrum antibacterial | MIC 0.039 mg/mL (S. typhi) |
3,4-Dimethyl-1H-pyrrole derivatives exhibit multifaceted pharmacological activities spanning anticancer, antimicrobial, and antitubercular domains, attributable to their targeted interactions with essential cellular machinery. In oncology, these compounds demonstrate selective cytotoxicity through dual mechanisms: as microtubule-disrupting agents (e.g., phenylpyrroloquinolinones with IC₅₀ = 0.84 μM against tubulin assembly) and kinase inhibitors (e.g., VEGF receptor inhibition) [1] [4]. The benzimidazole-pyrrole conjugate 8f exemplifies this dual functionality, inducing apoptosis in melanoma cells via Bcl-2 protein downregulation while concurrently inhibiting kinase signaling pathways [1]. Antimicrobial applications leverage the scaffold's membrane-permeating capability, with carbohydrazide derivatives such as 5f and 5h achieving MIC values of 0.039-0.078 mg/mL against resistant Gram-negative pathogens including Pseudomonas aeruginosa and Salmonella typhi [8]. This exceptional potency stems from their ability to disrupt microbial enzymatic processes, particularly through competitive binding in the access channel of fungal sterol 14α-demethylase (CYP51B), avoiding heme iron interactions that trigger resistance mechanisms [8] [9]. Against Mycobacterium tuberculosis, pyrrolyl acetohydrazide derivatives (e.g., 7q, 8k) achieve MIC values of 0.4 μg/mL by specifically inhibiting enoyl-ACP reductase (InhA), a crucial enzyme in mycolic acid biosynthesis essential for bacterial cell wall integrity [7]. The therapeutic breadth of these derivatives is further expanded by their favorable pharmacokinetic profiles, including predicted oral bioavailability and blood-brain barrier penetration, as confirmed through in silico ADME studies [1] [5].
Table 3: Pharmacological Spectrum of 3,4-Dimethyl-1H-Pyrrole Derivatives
Therapeutic Area | Molecular Target | Key Derivatives | Potency Metrics |
---|---|---|---|
Anticancer | Tubulin/Kinases | 8f, Phenylpyrroloquinolinones | IC₅₀ = 0.2 nM (HeLa), 62.46% growth inhibition |
Antibacterial | Cell wall synthesis | 5f, 7q | MIC = 0.039 mg/mL (P. aeruginosa, S. typhi) |
Antifungal | CYP51B (14α-demethylase) | 5h, 5i | MIC = 0.039 mg/mL (A. fumigatus) |
Antitubercular | InhA (enoyl-ACP reductase) | 7q, 8k | MIC = 0.4 μg/mL (M. tuberculosis) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7